![molecular formula C14H13F3N6 B2471240 1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 321526-30-1](/img/structure/B2471240.png)
1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to greatly influence the properties of the molecules it’s part of .
Molecular Structure Analysis
The exact molecular structure of this compound would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles, including compounds like 1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, have been extensively studied in medicinal chemistry. Their position, particularly on the 3- or 5-position of the pyrazole nucleus, significantly influences their biological activity profile. These compounds have gained prominence as anti-inflammatory and antibacterial agents. The vast body of research covering the literature from 2000 to 2015 demonstrates their potential in developing novel agents with better action profiles and minimal side effects, making them a significant focus in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Structural Chemistry of Organophosphorus Azoles
Organophosphorus azoles, including the this compound, exhibit fascinating structural chemistry. The stereochemical structures of these compounds and related derivatives have been extensively studied through multinuclear NMR spectroscopy and quantum chemistry. 31P NMR spectroscopy, in conjunction with high-level quantum-chemical calculations, has been identified as the most reliable approach for studying the coordination of phosphorus atoms in these compounds, allowing for detailed insight into their stereochemistry and potential applications in various fields (Larina, 2023).
Azolylthioacetic Acids and Their Derivatives
Azolylthioacetic acids, including derivatives of tetrazoles like this compound, exhibit a wide spectrum of biological activities. These compounds are synthesized via various methods and are characterized by their antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The diverse biological effects and the potential for discovering new bioactive compounds among azolylthioacetic acids make this class of compounds highly promising for further research and development (Chornous, Palamar, Grozav, & Vovk, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6/c1-8-4-9(2)6-10(5-8)23-13(18-20-21-23)11-7-22(3)19-12(11)14(15,16)17/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBCSPNQWKADCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)C3=CN(N=C3C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

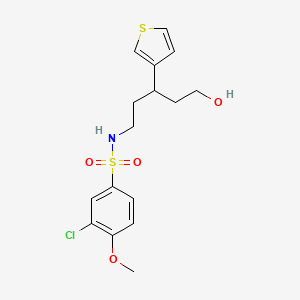
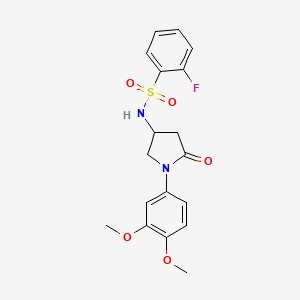

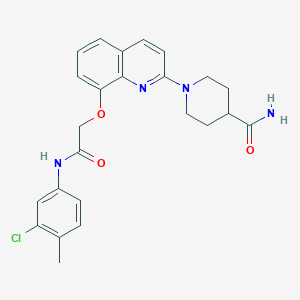
![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)
![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)
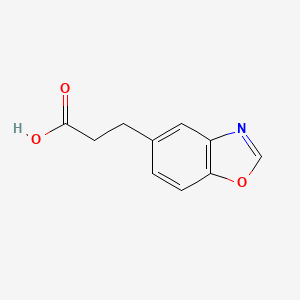
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2471175.png)

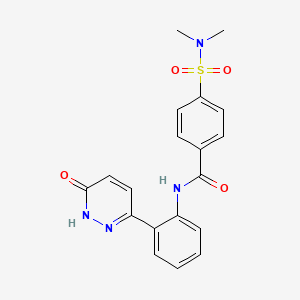
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2471178.png)